![molecular formula C12H15NO B13522160 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13522160.png)
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Phenyl-2-oxabicyclo[211]hexan-1-yl}methanamine is a compound that belongs to the class of bicyclic amines It features a unique bicyclo[211]hexane structure, which is a saturated, strained ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where a mercury lamp is used to facilitate the cycloaddition of 1,5-dienes . The reaction conditions often require special equipment and glassware, making it technically challenging to scale up .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the photochemical cycloaddition process for larger-scale production. This could include using more efficient light sources and reactors designed for continuous flow chemistry to improve yield and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product would be the corresponding ketone or carboxylic acid.
Reduction: The major product would be the corresponding amine or alcohol.
Substitution: The major product would be the substituted amine or other nucleophilic substitution products.
Wissenschaftliche Forschungsanwendungen
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound can act as a bioisostere, mimicking the properties of other functional groups while providing improved physicochemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
- 1-{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
Uniqueness
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine is unique due to its specific substitution pattern on the bicyclic ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the phenyl group also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
(3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
InChI |
InChI=1S/C12H15NO/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2 |
InChI-Schlüssel |
VSRGGZNNMACCQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(OC2C3=CC=CC=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


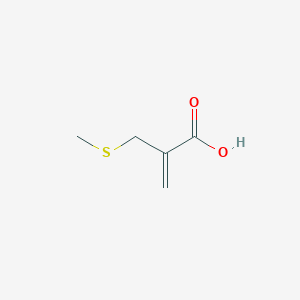

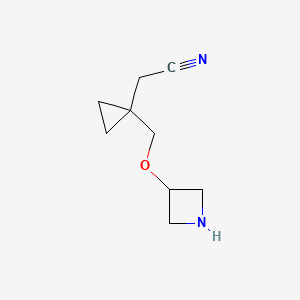
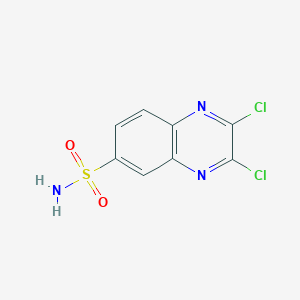
![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
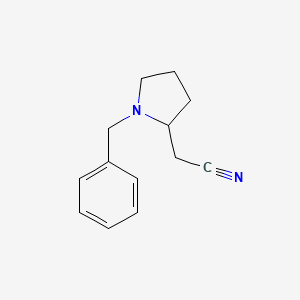
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)

![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
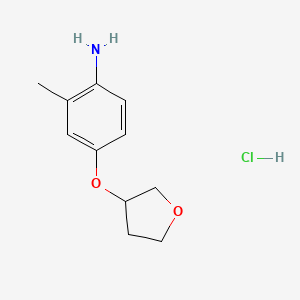
![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)

